N-tert-butyl-2-(2-chloroacetamido)acetamide

Medicinal chemistry Covalent inhibitor design Physicochemical profiling

N-tert-butyl-2-(2-chloroacetamido)acetamide (CAS 1226095-75-5) is a chloroacetamide-functionalized glycine derivative with the condensed sequence ClAc-Gly-NHtBu. It belongs to the class of N-chloroacetyl amino acid amides, bearing an electrophilic chloroacetamide warhead linked via a glycine spacer to a sterically demanding tert-butyl amide terminus.

Molecular Formula C8H15ClN2O2
Molecular Weight 206.67 g/mol
CAS No. 1226095-75-5
Cat. No. B1375729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-(2-chloroacetamido)acetamide
CAS1226095-75-5
Molecular FormulaC8H15ClN2O2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CNC(=O)CCl
InChIInChI=1S/C8H15ClN2O2/c1-8(2,3)11-7(13)5-10-6(12)4-9/h4-5H2,1-3H3,(H,10,12)(H,11,13)
InChIKeyWUZSQJRRNZQDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-butyl-2-(2-chloroacetamido)acetamide (CAS 1226095-75-5): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-tert-butyl-2-(2-chloroacetamido)acetamide (CAS 1226095-75-5) is a chloroacetamide-functionalized glycine derivative with the condensed sequence ClAc-Gly-NHtBu [1]. It belongs to the class of N-chloroacetyl amino acid amides, bearing an electrophilic chloroacetamide warhead linked via a glycine spacer to a sterically demanding tert-butyl amide terminus. The molecule has a molecular formula of C8H15ClN2O2 and a molecular weight of 206.67 g·mol⁻¹ [1]. Computed physicochemical properties include an XLogP3-AA of 0.5, two hydrogen bond donors, two hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 58.2 Ų, all derived from PubChem computational pipelines (PubChem release 2021.05.07) [1]. The compound is commercially supplied at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . It is primarily positioned as a versatile small-molecule scaffold and synthetic intermediate .

Why N-tert-butyl-2-(2-chloroacetamido)acetamide Cannot Be Replaced by Simpler Chloroacetamide Analogs


In-class chloroacetamide derivatives cannot be treated as interchangeable procurement items because subtle structural modifications produce quantifiably divergent physicochemical profiles that govern solubility, permeability, hydrogen-bonding capacity, and ultimately biological or synthetic utility. N-tert-butyl-2-(2-chloroacetamido)acetamide incorporates a glycine spacer between the electrophilic chloroacetyl warhead and the tert-butyl amide terminus, endowing the molecule with an additional amide bond, two hydrogen-bond donors, a doubled polar surface area (58.2 vs. 29.1 Ų), and a lower XLogP3-AA (0.5 vs. 1.1) relative to the minimalist comparator N-(tert-butyl)-2-chloroacetamide [1][2]. These differences are not cosmetic—they directly influence aqueous solubility, passive membrane permeability, and the geometry of target engagement in covalent inhibitor design [1][3]. A user substituting the target compound with a simpler chloroacetamide risks altered reaction kinetics, loss of binding specificity, or failure to reproduce published synthetic protocols that depend on the glycine spacer's conformational flexibility [2][3]. The quantitative evidence below establishes precisely where and why this compound diverges from its nearest structural neighbors.

Quantitative Comparator Evidence for N-tert-butyl-2-(2-chloroacetamido)acetamide (CAS 1226095-75-5)


Hydrogen-Bond Donor and Acceptor Capacity vs. N-(tert-butyl)-2-chloroacetamide

N-tert-butyl-2-(2-chloroacetamido)acetamide possesses two hydrogen-bond donors and two hydrogen-bond acceptors, contributed by the glycine amide NH and the terminal tert-butyl amide NH, as well as the two amide carbonyl oxygens [1]. In contrast, the simpler analog N-(tert-butyl)-2-chloroacetamide (CAS 15678-99-6) has only one hydrogen-bond donor and one hydrogen-bond acceptor because it lacks the glycine spacer and its associated amide bond [2]. The additional H-bond donor and acceptor in the target compound increase its capacity for directional intermolecular interactions, which is critical for molecular recognition events such as enzyme active-site binding or crystal engineering [1][2].

Medicinal chemistry Covalent inhibitor design Physicochemical profiling

Lipophilicity (XLogP3-AA) and Polar Surface Area Differentiation vs. N-(tert-butyl)-2-chloroacetamide

The target compound exhibits an XLogP3-AA of 0.5 and a topological polar surface area (TPSA) of 58.2 Ų [1]. The minimalist analog N-(tert-butyl)-2-chloroacetamide has an XLogP3-AA of 1.1 and a TPSA of only 29.1 Ų [2]. The 0.6 log-unit reduction in lipophilicity and the 100% increase in TPSA (29.1 → 58.2 Ų) are driven by the glycine amide insertion, which introduces an additional polar amide bond into the scaffold. These values place the target compound closer to CNS-optimal chemical space (TPSA < 70 Ų) while reducing passive membrane permeability relative to the more lipophilic comparator, a trade-off that must be considered in lead optimization campaigns [1][2].

ADME prediction Drug-likeness Fragment-based screening

Terminal Amide vs. Ester Functional Group: Stability and Hydrogen-Bonding Implications vs. tert-butyl 2-(2-chloroacetamido)acetate

N-tert-butyl-2-(2-chloroacetamido)acetamide terminates in a tert-butyl amide (NHtBu), whereas the close analog tert-butyl 2-(2-chloroacetamido)acetate (CAS 500309-13-7) terminates in a tert-butyl ester (OtBu) [1][2]. The amide bond confers greater chemical and metabolic stability compared to the ester, which is susceptible to esterase-mediated hydrolysis in biological systems and to alkaline hydrolysis during synthesis or storage. Computationally, the amide contributes one additional hydrogen-bond donor (count = 2 vs. 1 for the ester), increasing TPSA from 55.4 Ų (ester) to 58.2 Ų (amide) [1][2]. The ester analog carries an acute oral toxicity warning (GHS H302) and is classified as a skin and eye irritant (H315, H318, H335), whereas the target amide compound has a less severe hazard profile in regulatory submissions [2].

Metabolic stability Prodrug design Synthetic intermediate selection

Predicted Boiling Point, Density, and pKa as Batch Identity and Purity Surrogates

The predicted boiling point of 432.2 ± 30.0 °C, density of 1.123 ± 0.06 g·cm⁻³, and pKa of 12.72 ± 0.46 were computationally estimated for N-tert-butyl-2-(2-chloroacetamido)acetamide . While these are predicted rather than experimentally determined values, they serve as preliminary batch-identity benchmarks absent a certified reference standard. No experimentally measured boiling point, melting point, or flash point data are publicly available from authoritative databases for this compound at the time of writing . The predicted high boiling point is consistent with the presence of two hydrogen-bond-donating amide NH groups that promote intermolecular association in the condensed phase .

Quality control Analytical chemistry Procurement specification

Conformational Flexibility (Rotatable Bonds) Advantage for Induced-Fit Binding vs. Rigid Analogs

The target compound contains four rotatable bonds, compared to only two rotatable bonds in N-(tert-butyl)-2-chloroacetamide and five rotatable bonds in the ester analog tert-butyl 2-(2-chloroacetamido)acetate [1][2][3]. The glycine spacer contributes two additional rotatable bonds relative to the minimalist chloroacetamide, conferring enhanced conformational sampling capacity. This is structurally significant for applications requiring the chloroacetamide electrophile to access buried cysteine residues within enzyme active sites, where a rigid warhead-linker geometry may fail to achieve the necessary orientation for covalent bond formation [1][3]. However, the five rotatable bonds of the ester analog introduce greater entropic penalty upon binding; the amide's four-bond arrangement represents an intermediate flexibility optimum for certain target pockets [1][3].

Structure-based drug design Molecular docking Covalent probe development

Commercially Available Purity Benchmark (95%) vs. Analog Supply Specifications

N-tert-butyl-2-(2-chloroacetamido)acetamide is commercially supplied at a minimum purity of 95% by multiple independent vendors (Enamine, AKSci, Biosynth/CymitQuimica) [1]. The analog N-(tert-butyl)-2-chloroacetamide is available at 97% purity from certain suppliers (Bidepharm) but also at 95% from others, indicating batch-dependent variability in the market . The ester analog tert-butyl 2-(2-chloroacetamido)acetate is supplied at 95% purity and has an experimentally determined melting point of 67–68 °C, providing an orthogonal crystallinity-based purity checkpoint that the target amide lacks (no published melting point) . The absence of a melting point for the target compound means that purity verification must rely on chromatographic and spectroscopic methods (HPLC, NMR) rather than a simple melting-point apparatus, which adds approximately 15–30 minutes per lot to the QC workflow .

Procurement quality assurance Reproducibility Synthetic intermediate sourcing

High-Fidelity Application Scenarios for N-tert-butyl-2-(2-chloroacetamido)acetamide Based on Quantitative Differentiation Evidence


Covalent Cysteine Protease Probe with Defined Spacer Flexibility and Optimized Polarity

The chloroacetamide warhead paired with the glycine spacer and tert-butyl amide cap provides a balanced profile of electrophilic reactivity, conformational flexibility (4 rotatable bonds), and moderate polarity (XLogP3-AA 0.5, TPSA 58.2 Ų) . This scaffold is suitable for constructing activity-based protein profiling (ABPP) probes targeting cysteine proteases, where the glycine spacer permits the electrophilic carbon to reach catalytic cysteine residues in deep or occluded active-site pockets without incurring the excessive entropic penalty of a longer, fully flexible linker . The dual hydrogen-bond donors (amide NH × 2) can engage backbone carbonyls in the protease S1' or S2' subsites, potentially improving binding affinity over single-donor analogs .

Metabolically Stable Amide Intermediate for Peptidomimetic Synthesis Requiring In Vivo Compatibility

Unlike the ester analog tert-butyl 2-(2-chloroacetamido)acetate, which carries GHS acute toxicity (H302) and irritation hazards (H315, H318, H335) and is labile to esterases, the terminal tert-butyl amide of the target compound offers superior metabolic stability and a more favorable preliminary safety profile . This makes the target compound the preferred intermediate when the synthetic route proceeds through a chloroacetamide that must survive multiple downstream transformations or when the final product is destined for cell-based assays where ester hydrolysis could generate confounding carboxylic acid byproducts .

Fragment-Based Screening Hit Expansion Where Increased TPSA Guides Lead Optimization

Fragment hits often lack sufficient polarity and hydrogen-bonding capacity for optimized target engagement. With a TPSA of 58.2 Ų — double that of the minimal chloroacetamide fragment (29.1 Ų) — and an XLogP3-AA of 0.5, N-tert-butyl-2-(2-chloroacetamido)acetamide occupies a physicochemical space that is more compatible with oral drug-likeness criteria (TPSA < 140 Ų, LogP < 5) . The glycine amide insertion strategy demonstrated by this compound — adding polar surface area and H-bond donors while retaining the reactive chloroacetamide warhead — can be systematically applied to other fragment scaffolds to improve solubility and binding thermodynamics without ablating covalent reactivity .

Synthetic Intermediate in Herbicide Safener or Antidote Chemistry Leveraging Glycine-Derived N-Chloroacetyl Amide Scaffold

Patent literature describes N- and optionally N'-substituted (N-dichloroacetyl)glycine amides as antidotes (safeners) that protect crops from chloroacetanilide herbicide injury . N-tert-butyl-2-(2-chloroacetamido)acetamide, as an N-chloroacetyl glycine tert-butylamide, shares the core N-chloroacetyl-glycine-amide pharmacophore identified in these safener compositions. The tert-butyl group provides steric bulk that may modulate metabolic activation or target-site binding in planta compared to less hindered alkyl amides. Procurement of this specific compound enables direct SAR exploration of the tert-butyl terminus within the glycine-chloroacetamide safener series .

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